molecular formula C6H10O2 B1639156 (5R)-5-ethyloxolan-2-one

(5R)-5-ethyloxolan-2-one

カタログ番号: B1639156
分子量: 114.14 g/mol
InChIキー: JBFHTYHTHYHCDJ-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(5R)-5-ethyloxolan-2-one, also known as γ-hexalactone, is a cyclic ester (lactone) with a five-membered oxolane ring substituted by an ethyl group at the 5-position. This compound is a key contributor to the aroma profiles of peaches and fermented rice products, imparting sweet, coconut-like notes . It is biosynthesized via the β-oxidation pathway of fatty acids, particularly linoleic and oleic acids, and is enzymatically regulated by microbial activity (e.g., Rhizopus oryzae in fermented rice) . Its enantiomeric purity (R-configuration) is critical for its sensory properties, as stereoisomers often differ in odor intensity and quality .

特性

分子式

C6H10O2

分子量

114.14 g/mol

IUPAC名

(5R)-5-ethyloxolan-2-one

InChI

InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m1/s1

InChIキー

JBFHTYHTHYHCDJ-RXMQYKEDSA-N

SMILES

CCC1CCC(=O)O1

異性体SMILES

CC[C@@H]1CCC(=O)O1

正規SMILES

CCC1CCC(=O)O1

ピクトグラム

Irritant

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares (5R)-5-ethyloxolan-2-one with analogous lactones and related compounds in terms of structure, odor, sources, and biosynthetic pathways:

Compound Name Structure Odor Profile Source Biosynthetic Pathway Key Distinctions
(5R)-5-ethyloxolan-2-one 5-ethyl γ-lactone Sweet, coconut Peaches, fermented rice β-oxidation of C18 fatty acids (e.g., linoleic acid) Unique R-configuration; microbial-specific production in fermented rice
5-octyloxolan-2-one (γ-dodecalactone) 5-octyl γ-lactone Creamy, fruity Dairy, tropical fruits β-oxidation of longer-chain fatty acids (e.g., palmitic acid) Larger alkyl chain reduces volatility; higher odor threshold
5-(1-hydroxyethyl)oxolan-2-one Hydroxyethyl substituent Undocumented Synthetic/plant derivatives Microbial hydroxylation of ethyl precursors Polar hydroxy group alters solubility and aroma
5-[(E)-hex-3-enyl]oxolan-2-one Unsaturated side chain Green, fruity Plants (e.g., passionfruit) Lipoxygenase (LOX) pathway derivatives Unsaturation introduces grassy notes; lower thermal stability
5-(3,3-dichloroprop-2-enyl)-5-methyloxolan-2-one Dichlorinated substituent Industrial (non-aromatic) Synthetic agrochemicals Halogenation of lactone precursors Chlorination increases molecular weight and toxicity

Key Research Findings

Aroma Contribution in Peaches :

  • (5R)-5-ethyloxolan-2-one is a critical geographical marker for peaches, with concentrations significantly higher in Hebei (HB) compared to Beijing (BJ) and Shandong (SD) .
  • Its odor activity value (OAV > 1) and stability (σ = 0.58 for 'sweet' odor) make it a reliable indicator for sensory evaluation and origin traceability .

Microbial-Specific Production :

  • In fermented rice, (5R)-5-ethyloxolan-2-one is uniquely linked to Rhizopus oryzae due to its enzymatic capacity for lactonization, unlike Saccharomyces cerevisiae, which produces esters and ketones .

Structural-Activity Relationships: Chain Length: Shorter alkyl chains (e.g., ethyl) enhance volatility and fruity notes, while longer chains (e.g., octyl) contribute to creamy, heavier aromas . Substituent Effects: Unsaturated or hydroxylated side chains introduce green or floral nuances but reduce thermal stability .

Sensory Synergy: In peaches, (5R)-5-ethyloxolan-2-one synergizes with esters (e.g., [(Z)-hex-3-enyl] acetate) to amplify 'sweet' and 'fruity' profiles, whereas aldehydes like (E)-hex-2-enal add 'grassy' notes .

試験管内研究製品の免責事項と情報

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